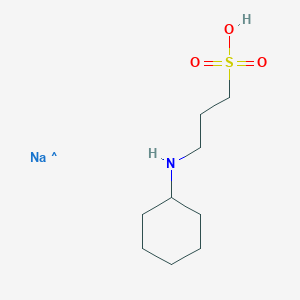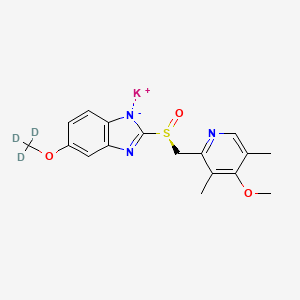
Esomeprazole-d3 (potassium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Esomeprazole-d3 (potassium) is a deuterated form of esomeprazole, a proton pump inhibitor used to reduce stomach acid production. It is commonly used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. The deuterated version, Esomeprazole-d3, contains three deuterium atoms, which can enhance the compound’s stability and metabolic profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Esomeprazole-d3 (potassium) involves the incorporation of deuterium atoms into the esomeprazole molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O).
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of Esomeprazole-d3 (potassium) typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using a deuterium gas source and a suitable catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents to facilitate the incorporation of deuterium atoms during the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Esomeprazole-d3 (potassium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Solvents: Common solvents include methanol, ethanol, and acetonitrile.
Major Products
Sulfoxides: Formed through oxidation reactions.
Sulfides: Produced by reduction of the sulfoxide group.
Substituted Benzimidazoles: Resulting from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Esomeprazole-d3 (potassium) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and stability of esomeprazole.
Biology: Employed in biological studies to investigate the effects of deuterium substitution on drug metabolism and pharmacokinetics.
Medicine: Utilized in clinical research to evaluate the efficacy and safety of deuterated drugs in comparison to their non-deuterated counterparts.
Industry: Applied in the pharmaceutical industry to develop more stable and effective formulations of esomeprazole.
Mecanismo De Acción
This inhibition prevents the final step in gastric acid production, leading to a reduction in both basal and stimulated acid secretion . The deuterium atoms in Esomeprazole-d3 may enhance the compound’s stability and prolong its duration of action.
Comparación Con Compuestos Similares
Esomeprazole-d3 (potassium) can be compared to other proton pump inhibitors, such as:
Omeprazole: The racemic mixture of S- and R-enantiomers, with similar efficacy but potentially different pharmacokinetic profiles.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action but different chemical structure.
Pantoprazole: Known for its longer duration of action and different metabolic pathways.
Rabeprazole: Exhibits rapid onset of action and different pharmacokinetic properties.
Esomeprazole-d3 (potassium) is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and potentially improve its therapeutic profile compared to non-deuterated proton pump inhibitors .
Propiedades
Fórmula molecular |
C17H18KN3O3S |
|---|---|
Peso molecular |
386.5 g/mol |
Nombre IUPAC |
potassium;2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-5-(trideuteriomethoxy)benzimidazol-1-ide |
InChI |
InChI=1S/C17H18N3O3S.K/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3;/q-1;+1/t24-;/m0./s1/i3D3; |
Clave InChI |
FOFFPEFVSRGLOZ-WSIMPSMWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=CC2=C(C=C1)[N-]C(=N2)[S@@](=O)CC3=NC=C(C(=C3C)OC)C.[K+] |
SMILES canónico |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


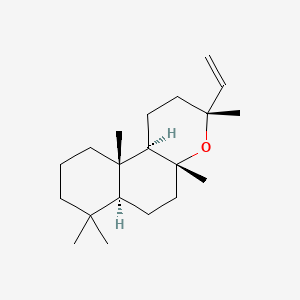
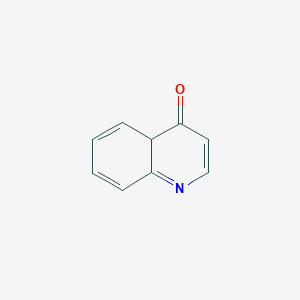
![[1,1'-Biphenyl]-3,4'-dicarboxylic acid, 4-chloro-, 3-methyl ester](/img/structure/B12361610.png)
![19,23,32-Trihydroxy-15-methoxy-28-methyl-6,10,17-trioxa-25,26-dithia-2,28-diazaheptacyclo[22.2.2.11,4.12,24.112,16.118,22.03,9]dotriaconta-4,7,12(31),13,15,18,20,22(30)-octaene-11,27,29-trione](/img/structure/B12361616.png)
![2-methyl-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12361627.png)



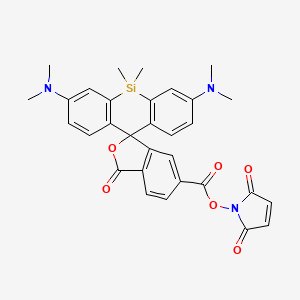
![Thieno[2,3-C]pyridine-2,6(5H)-dicarboxylic acid, 4,7-dihydro-, 6-(1,1-dimethylethyl) ester](/img/structure/B12361652.png)

